molecular formula C16H16N2O3S2 B5559809 Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate

Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate

Cat. No.: B5559809
M. Wt: 348.4 g/mol
InChI Key: FPBGJXZXWXBVDK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate is a complex organic compound featuring a unique structure that combines several heterocyclic systems

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate typically involves multi-step reactions starting from simpler organic molecules. The process often includes cyclization reactions, nucleophilic substitutions, and esterification steps. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .

Scientific Research Applications

Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic systems in a single molecule. This complexity can lead to unique reactivity and properties, making it valuable for various applications in research and industry .

Biological Activity

Ethyl 2-(5-oxo-4,6,7,8,9-pentahydrobenzo[b]thiopheno[2,3-d]1,3-thiazolino[3,2-a]pyrimidin-3-yl)acetate is a complex organic compound with potential biological activity. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a thiazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains. This compound is hypothesized to exhibit similar properties due to its structural analogies.

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiazole AE. coli32 µg/mL
Thiazole BS. aureus16 µg/mL
Ethyl CompoundE. coliTBD

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry explored the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability through apoptosis induction mechanisms.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Thiazole CMCF-715
Thiazole DHeLa10
Ethyl CompoundA549TBD

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in bacterial growth and cancer cell proliferation. The thiazole and pyrimidine rings may play crucial roles in these interactions by facilitating binding to target sites.

Research Findings

Recent literature reviews have highlighted the potential of thiazole-containing compounds in drug design due to their diverse biological activities. For example:

  • Synthesis and Screening : A study detailed the synthesis of various thiazole derivatives and their screening for biological activity.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into which functional groups enhance antibacterial and anticancer activities.

Properties

IUPAC Name

ethyl 2-(16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-14-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-2-21-12(19)7-9-8-22-16-17-14-13(15(20)18(9)16)10-5-3-4-6-11(10)23-14/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBGJXZXWXBVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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